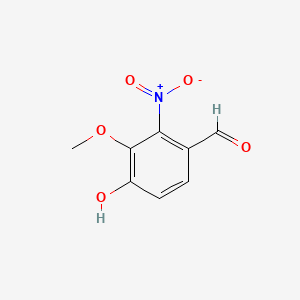

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

説明

Contextualization as a Vanillin (B372448) Derivative in Research

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde is chemically derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), a well-known aromatic compound widely used as a flavoring agent. sigmaaldrich.comresearchgate.net In the context of chemical research, vanillin is a readily available and cost-effective starting material for the synthesis of a wide array of more complex molecules and Schiff bases. researchgate.netresearchgate.netresearchgate.net

The transformation from vanillin to this compound involves an electrophilic aromatic substitution reaction, specifically nitration. This process introduces a nitro group (-NO2) onto the vanillin backbone. The position of this nitration is critical. While the nitration of vanillin can lead to different isomers, such as the more commonly cited 5-nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), specific reaction conditions can direct the substitution to the C-2 position, yielding this compound. wikipedia.orgnih.gov

The synthesis often involves a protection strategy. For instance, the hydroxyl group of vanillin can be acetylated to form acetyl vanillin (3-methoxy-4-acetoxybenzaldehyde). This intermediate is then subjected to nitration. google.comgoogle.com The subsequent removal of the acetyl protecting group (deacetylation) yields the final product, this compound. google.comprepchem.com This multi-step synthesis starting from a vanillin derivative firmly establishes the compound's identity within this family of molecules. google.com

Significance in Advanced Organic Synthesis Research

The significance of this compound in advanced organic synthesis stems from its nature as a versatile building block. ontosight.ai Its polysubstituted aromatic ring, featuring four distinct and reactive functional groups, allows for a variety of subsequent chemical modifications.

The aldehyde group is a key reactive site, readily participating in reactions such as condensations (e.g., Knoevenagel condensation), oxidations to a carboxylic acid, and reductions to an alcohol. wikipedia.org The nitro group can be reduced to form an amino group (-NH2), opening pathways to synthesize heterocyclic compounds or other amine derivatives. google.com The hydroxyl and methoxy (B1213986) groups also influence the reactivity of the aromatic ring and can be targets for further chemical transformation, such as etherification. google.comwikipedia.org

Research has demonstrated its role as a crucial intermediate in multi-step synthetic pathways. For example, it is synthesized as an intermediate (referred to as compound 3 in the literature) in a process that begins with acetyl vanillin and proceeds towards the production of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com A specific synthesis details the hydrolysis of 4-acetoxy-3-methoxy-2-nitrobenzaldehyde using a sodium hydroxide (B78521) solution to produce this compound in high yield. prepchem.com This highlights its role as a stable, isolable product that serves as a precursor for more elaborate molecular architectures, including those with potential biological relevance. whiterose.ac.uk The strategic placement of its functional groups makes it a valuable component for chemists aiming to construct complex target molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-3-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8-6(11)3-2-5(4-10)7(8)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCNQUJHXJQLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179259 | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2450-26-2 | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002450262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2450-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-nitro-m-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

Direct synthesis of this compound presents a challenge due to the directing effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring of the precursor, vanillin (B372448). These groups activate the ring, but typically direct electrophilic substitution to the 5-position. Therefore, multi-step strategies are often employed to achieve the desired 2-nitro substitution pattern.

Precursors and Optimization of Reaction Conditions

The most common precursor for the synthesis of this compound is vanillin (4-hydroxy-3-methoxybenzaldehyde). Direct nitration of vanillin, however, predominantly yields the 5-nitro isomer, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. wikipedia.orgunram.ac.id To achieve nitration at the 2-position, a protecting group strategy is necessary.

A common approach involves the protection of the hydroxyl group of vanillin as a benzyl ether. acs.orgresearchgate.net This intermediate, O-benzylvanillin, can then be subjected to nitration. The choice of solvent and nitrating agent is crucial for optimizing the reaction conditions and ensuring safety, especially on a larger scale. Sulfolane has been identified as a suitable solvent for this transformation due to its high stability under strongly acidic and oxidizing conditions. acs.orgresearchgate.net Fuming nitric acid is an effective nitrating agent for this step. acs.orgresearchgate.net The reaction is highly exothermic, and for safety, conducting the nitration under flow conditions is recommended. acs.orgresearchgate.net

| Precursor | Protecting Group | Nitrating Agent | Solvent | Key Condition |

| Vanillin | Benzyl | Fuming HNO₃ | Sulfolane | Flow conditions for safety |

Multi-step Synthesis Strategies

A well-established multi-step synthesis for this compound starting from vanillin involves the following key steps:

Protection of the hydroxyl group: Vanillin is reacted with benzyl bromide in the presence of a base, such as potassium carbonate, to form O-benzylvanillin. acs.org This step protects the reactive hydroxyl group and influences the regioselectivity of the subsequent nitration.

Nitration: The protected O-benzylvanillin is then nitrated using fuming nitric acid in a suitable solvent like sulfolane. acs.orgresearchgate.net This step introduces the nitro group at the 2-position of the benzene (B151609) ring.

Deprotection: The final step involves the removal of the benzyl protecting group to yield the desired product, this compound. acs.org

This strategic approach allows for the controlled synthesis of the target molecule, overcoming the inherent regioselectivity challenges of direct nitration.

Derivatization and Advanced Reaction Pathways

The aldehyde functional group in this compound is a key site for further chemical modifications, enabling the synthesis of a wide range of derivatives, particularly Schiff bases and imines.

Synthesis and Research on Schiff Bases and Imines

The reaction of this compound with primary amines leads to the formation of Schiff bases, which are compounds containing an azomethine (-C=N-) group. These derivatives are of interest in coordination chemistry and materials science.

The formation of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction generally involves heating a mixture of the aldehyde and the amine in a suitable solvent, such as ethanol. nih.govijmcmed.orgnih.gov In some cases, a few drops of an acid, like glacial acetic acid, can be added to catalyze the reaction. nih.govijmcmed.org The reaction mixture is often refluxed for several hours, and upon cooling, the Schiff base product precipitates and can be isolated by filtration. nih.gov

| Aldehyde | Amine | Solvent | Catalyst (optional) | Reaction Condition |

| This compound | Primary Amine | Ethanol | Glacial Acetic Acid | Reflux |

By employing various primary amines, a diverse library of novel Schiff base ligands can be synthesized from this compound. The specific amine used will determine the properties of the resulting Schiff base. For instance, reactions with chiral amines can produce chiral Schiff base ligands, which are valuable in asymmetric catalysis. nih.gov The synthesis of these new ligands generally follows the standard condensation reaction protocol, with the reaction conditions being adaptable to the specific reactants used. The resulting Schiff bases can be characterized by various spectroscopic techniques, including IR, ¹H-NMR, and ¹³C-NMR, to confirm their structure. nih.gov

Reactivity with Diverse Functional Groups in Complex Chemical Reactions

This compound, a derivative of vanillin, demonstrates notable reactivity owing to its distinct functional groups: a hydroxyl, a methoxy, a nitro group, and an aldehyde. The aldehyde group, in particular, is a primary site for chemical transformations.

One of the most common reactions is the formation of Schiff bases through condensation with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine or azomethine group (-C=N-). For instance, the reaction of vanillin derivatives with various amines, such as 2-aminobenzenethiol, furan-2-carbohydrazide, and 2-hydrazinylpyridine, has been reported to produce a range of Schiff base products. researchgate.net These reactions are typically carried out by refluxing the aldehyde and the amine in an appropriate solvent like ethanol. researchgate.net The resulting Schiff bases are often crystalline solids and can be characterized by spectroscopic methods like FTIR and ¹H NMR. researchgate.net

The reactivity of the aldehyde group is also seen in its condensation with hydrazides. For example, 4-hydroxy-3-nitrobenzaldehyde (B41313) reacts with 3-bromobenzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide. sigmaaldrich.com Similarly, reactions with benzohydrazide derivatives can form solvated benzohydrazones. sigmaaldrich.com

The presence of the nitro group and the aldehyde on the same aromatic ring makes the compound a valuable precursor in various synthetic pathways. The electron-withdrawing nature of the nitro and aldehyde groups influences the reactivity of the aromatic ring and the functional groups attached to it.

Below is a table summarizing the synthesis of various vanillin derivatives through Schiff base reactions, which illustrates the reactivity of the aldehyde functional group.

| Reactant Amine/Hydrazide | Product Name | Yield (%) | Melting Point (°C) |

| Pyridine-2-amine | 2-methoxy-4-[(E)-(pyridin-2-ylimino)methyl]phenol | 80 | 108-112 |

| 2-aminobenzenethiol | 2-methoxy-4-{(E)-[(2-sulfanylphenyl)imino]methyl}phenol | 85 | 149-150 |

| Acetohydrazide | N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide | 80 | 216-218 |

| Furan-2-carbohydrazide | N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide | 80 | 155-159 |

| 2-hydrazinylpyridine | 2-methoxy-4-{(E)-[2-(pyridin-2-yl)hydrazinylidene]methyl}phenol | 75 | 203-206 |

| 4-hydroxybenzohydrazide | 4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide | 85 | 205-206 |

Data compiled from studies on vanillin derivatives. researchgate.net

Formation of Quinoline (B57606) Derivatives

Quinoline and its derivatives are a significant class of heterocyclic compounds found in numerous natural products and bioactive molecules. nih.gov The synthesis of the quinoline scaffold can be achieved through various methods, often involving the reaction of anilines with carbonyl compounds. This compound can serve as the aldehyde component in such syntheses.

One established method for quinoline synthesis is the Doebner reaction, which involves the three-component reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. purdue.edu In this reaction, the aldehyde first reacts with the aniline to form an imine. Subsequently, pyruvic acid adds to the imine, and the resulting intermediate undergoes cyclization and dehydration to form the dihydroquinoline, which is then oxidized to the final quinoline product. nih.gov The use of aldehydes with diverse functionalities is well-tolerated in this reaction. nih.gov

Another relevant synthetic route is the Povarov reaction, a three-component reaction of an aniline, an aldehyde, and an alkene to produce tetrahydroquinolines, which can be subsequently oxidized to quinolines. nih.gov

While specific examples detailing the use of this compound in these named reactions are not prevalent in the provided search results, the general reactivity of aromatic aldehydes in these syntheses suggests its potential as a substrate. The electronic properties conferred by the hydroxy, methoxy, and nitro substituents would influence the reaction kinetics and the properties of the resulting quinoline derivatives.

Aldol (B89426) Condensation Products and Their Characterization

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com It involves the reaction of an enol or an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration to yield an α,β-unsaturated carbonyl compound. magritek.combyjus.com

In the context of this compound, which lacks α-hydrogens, it can act as the electrophilic aldehyde partner in a crossed-aldol condensation (also known as a Claisen-Schmidt condensation) with another carbonyl compound that does possess α-hydrogens, such as acetone or acetophenone. magritek.com These reactions are typically carried out under basic conditions, using catalysts like potassium hydroxide (B78521) or sodium hydroxide. magritek.com

For example, the aldol condensation of 4-nitrobenzaldehyde with acetone yields 4-(4-nitrophenyl)but-3-en-2-one as the major product, along with the double aldol product. researchgate.net A similar reaction with this compound and a suitable ketone would be expected to proceed analogously. The reaction begins with the deprotonation of the α-carbon of the ketone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting alkoxide is protonated to give the β-hydroxy ketone (the aldol addition product), which readily dehydrates under the reaction conditions to form the more stable, conjugated α,β-unsaturated ketone (the aldol condensation product).

The characterization of these products relies heavily on spectroscopic techniques.

¹H NMR Spectroscopy : The formation of the α,β-unsaturated system is confirmed by the appearance of signals for the vinylic protons, typically in the range of 6.0-8.0 ppm, with a characteristic large coupling constant (J ≈ 16 Hz) for the E (trans) isomer. magritek.com The signals for the aromatic protons and the methyl protons of the ketone component would also be present.

FTIR Spectroscopy : The infrared spectrum would show a characteristic C=O stretching frequency for the α,β-unsaturated ketone, typically around 1660-1685 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would also be observable.

The table below shows typical ¹H NMR chemical shifts for a related aldol condensation product, 4-(4'-methoxyphenyl)but-3-en-2-one, which serves as a model for the expected product from a reaction involving a substituted benzaldehyde (B42025).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (keto) | ~2.3 | Singlet | - |

| -OCH₃ | ~3.8 | Singlet | - |

| Vinylic H (α to C=O) | ~6.7 | Doublet | ~16.4 |

| Vinylic H (β to C=O) | ~7.5 | Doublet | ~16.4 |

| Aromatic H's | 6.9 - 7.5 | Doublet of Doublets | ~8.5 |

Data is illustrative and based on the condensation product of p-anisaldehyde and acetone. magritek.com

Intermediacy in the Synthesis of Structurally Complex Organic Molecules

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules due to its array of functional groups, which allow for sequential and selective chemical modifications. The aldehyde group provides a handle for chain extension and the introduction of various structural motifs, while the nitro group can be reduced to an amine, enabling further functionalization, such as amide formation or cyclization reactions.

This compound and its close analogs are utilized in the production of pharmaceuticals and other fine chemicals. researchgate.net For example, 4-hydroxy-3-nitrobenzaldehyde is a precursor in the synthesis of 4-hydroxy-3-nitrocinnamic acid. sigmaaldrich.com This transformation likely involves a Knoevenagel or a related condensation reaction with a malonic acid derivative, followed by decarboxylation.

Furthermore, the strategic placement of the substituents on the aromatic ring makes it a key building block for constructing heterocyclic systems. The reduction of the nitro group to an amine in the presence of the aldehyde (or a protected form) can set the stage for intramolecular cyclization reactions to form nitrogen-containing heterocycles. For instance, the synthesis of 4-hydroxyquinolines has been explored through pathways that could potentially utilize such intermediates. nih.gov The reaction of a 2-amino-benzaldehyde derivative (obtainable from the corresponding nitro compound) with a compound containing an active methylene group is a classic route to quinolines.

The versatility of this intermediate is highlighted by its role in building molecules with potential biological activity. The combination of the substituted phenyl ring with other pharmacophoric groups, often introduced via reactions at the aldehyde function, is a common strategy in medicinal chemistry.

Spectroscopic and Structural Elucidation in Research

Vibrational Spectroscopy Investigations

FT-IR spectroscopy is a fundamental tool for identifying the functional groups within 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. The spectrum is characterized by several key absorption bands. A broad band corresponding to the O-H stretching vibration of the phenolic hydroxyl group is typically observed. The presence of the aldehyde is confirmed by the C=O stretching band, which appears in the characteristic region for aromatic aldehydes. Furthermore, two distinct bands are indicative of the nitro group: an asymmetric (νₐₛNO₂) and a symmetric (νₛNO₂) stretching vibration. The positions of these bands are sensitive to the electronic environment created by the adjacent hydroxyl and methoxy (B1213986) groups. Aromatic C-H and C=C stretching vibrations, as well as C-O stretching from the ether and phenol (B47542) moieties, complete the infrared profile. arabjchem.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference Compound & Frequency |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200-3500 (broad) | 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde: 3412 arabjchem.org |

| C-H Stretch | Aldehydic -CHO | 2850-2870 and 2750-2770 | 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde: 2851, 2768 arabjchem.org |

| C=O Stretch | Aldehydic C=O | 1670-1705 | 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde: 1672 arabjchem.org |

| NO₂ Asymmetric Stretch | Nitro -NO₂ | 1520-1560 | 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde: 1541 arabjchem.org |

| NO₂ Symmetric Stretch | Nitro -NO₂ | 1340-1380 | 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde: 1369 arabjchem.org |

| C-O Stretch | Aryl Ether -OCH₃ | 1200-1300 | 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde: 1194 arabjchem.org |

FT-Raman spectroscopy provides complementary information to FT-IR. In Raman spectra, non-polar bonds and symmetric vibrations tend to produce stronger signals. For this compound, the symmetric stretching vibration of the nitro group is expected to be particularly intense. Aromatic ring vibrations, especially the "ring breathing" mode, are also characteristically strong in Raman spectra. While detailed FT-Raman studies specifically on this compound are not widely published, analysis of related structures suggests these modes would be key diagnostic features.

The assignment of vibrational modes is often supported by computational methods, such as Density Functional Theory (DFT). These calculations help to correlate the experimentally observed FT-IR and FT-Raman bands with specific atomic motions. For this compound, the vibrational spectrum is a complex interplay of the substituent effects. The electron-withdrawing nature of the ortho-nitro and para-aldehyde groups, combined with the electron-donating character of the hydroxyl and methoxy groups, modulates the bond strengths and vibrational frequencies throughout the molecule. For instance, the position of the C=O stretching frequency is influenced by both intramolecular hydrogen bonding with the adjacent hydroxyl group and the electronic pull of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule, providing definitive proof of its structure.

The ¹H NMR spectrum of this compound displays distinct signals for each type of proton in the molecule. newdrugapprovals.orggoogleapis.com The aldehyde proton (CHO) appears as a singlet far downfield, typically around 9.7 ppm, due to the strong deshielding effect of the carbonyl group. newdrugapprovals.org The methoxy group (-OCH₃) protons also appear as a sharp singlet, but much further upfield. The two aromatic protons are situated on a substituted ring and appear as two distinct signals, often as doublets, with their chemical shifts influenced by the electronic effects of the four different substituents. newdrugapprovals.org A broad singlet corresponding to the phenolic hydroxyl proton (-OH) is also present, though its chemical shift can be variable. newdrugapprovals.org

| Proton Type | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -OH | Phenolic | ~11.82 | Broad Singlet |

| -CHO | Aldehyde | ~9.74 | Singlet |

| Ar-H | Aromatic | ~7.73 | Doublet |

| Ar-H | Aromatic | ~7.23 | Doublet |

| -OCH₃ | Methoxy | ~3.84 | Singlet |

Data derived from patent literature. newdrugapprovals.orgnewdrugapprovals.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing around 187-190 ppm. arabjchem.org The six aromatic carbons give rise to distinct signals in the region of approximately 115-160 ppm. The carbons directly attached to the electron-withdrawing nitro group and the oxygen atoms of the hydroxyl and methoxy groups are significantly shifted. The carbon of the methoxy group (-OCH₃) produces a signal in the upfield region, generally around 62-63 ppm. arabjchem.org Analysis of these shifts, often aided by comparison with data from related compounds like 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde, allows for the unambiguous assignment of each carbon atom in the structure. arabjchem.org

| Carbon Type | Expected Chemical Shift Range (δ, ppm) | Reference Data (6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde) arabjchem.org |

|---|---|---|

| C=O (Aldehyde) | 187-190 | 187.9 |

| C-O (Phenolic) | 155-160 | 157.8 |

| C-O (Ether) | 143-146 | 144.6 |

| C-NO₂ | 138-141 | 139.3 |

| Aromatic C-H | 120-125 | 122.5 |

| Aromatic C-CHO | 120-125 | 122.1 |

| C-Br (Reference Compound) | N/A | 115.1 |

| -OCH₃ | 61-64 | 61.7 |

Investigation of Spectroscopic Signatures for Structural Confirmation

Spectroscopic analysis provides fundamental information about the chemical environment of atoms within a molecule. For this compound, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are key to confirming the presence of its characteristic functional groups.

While publicly accessible, fully interpreted spectra are limited, data from spectral databases confirm that ¹H NMR, ¹³C NMR, and FTIR spectra have been recorded for this compound. mmu.ac.uk Based on the known structure, the expected spectroscopic signatures can be detailed.

Infrared (IR) Spectroscopy: The FTIR spectrum, typically recorded using a KBr wafer technique, is expected to show distinct absorption bands corresponding to the compound's functional groups. mmu.ac.uk

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | ~3400-3200 (broad) | O-H stretch |

| Aldehyde C-H | ~2850 and ~2750 | C-H stretch |

| Carbonyl (C=O) | ~1700-1680 | C=O stretch |

| Aromatic C=C | ~1600 and ~1470 | C=C stretch |

| Nitro (NO₂) | ~1540 (asymmetric) and ~1350 (symmetric) | N-O stretch |

| Methoxy C-O | ~1270 and ~1030 | C-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would display signals for the aldehyde proton (likely downfield, ~9.8-10.0 ppm), two aromatic protons on the benzene (B151609) ring, a methoxy group singlet (~3.9 ppm), and a phenolic hydroxyl proton whose chemical shift can vary. mmu.ac.uk

¹³C NMR: The carbon NMR spectrum would show eight distinct signals, corresponding to the aldehyde carbon (~190 ppm), the carbons of the aromatic ring (in the ~110-160 ppm range), and the methoxy carbon (~56 ppm). mmu.ac.uk

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and can offer structural clues based on fragmentation patterns. The molecular formula of this compound is C₈H₇NO₅, which corresponds to a monoisotopic mass of approximately 197.032 g/mol . mmu.ac.uk

In a typical electron ionization mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 197. While detailed fragmentation studies for this specific isomer are not widely published, common fragmentation pathways for aromatic nitroaldehydes would be expected. These include:

Loss of the nitro group ([M-NO₂]⁺) leading to a fragment at m/z 151.

Loss of a formyl radical ([M-CHO]⁺) resulting in a fragment at m/z 168.

Subsequent loss of carbon monoxide (CO) from fragment ions.

X-ray Diffraction Studies for Crystal Structure Determination

Table of Crystallographic Data

| Parameter | Value |

|---|---|

| CCDC Number | 267849 |

| Chemical Formula | C₈H₇NO₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8249 |

| b (Å) | 14.3395 |

| c (Å) | 8.9089 |

| β (°) | 106.678 |

| Volume (ų) | 834.7 |

This data is derived from the crystallographic information file for CCDC 267849.

The X-ray diffraction data reveals the precise molecular geometry. The benzaldehyde (B42025) ring is essentially planar. The substituents—hydroxyl, methoxy, nitro, and aldehyde groups—lie in or very close to the plane of the ring. A key conformational feature is the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of the adjacent ortho-nitro group, which helps to lock the conformation of these groups relative to the ring.

The crystal packing is stabilized by a network of intermolecular interactions. In the crystal structure of the related isomer, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, molecules are linked by O—H⋯O hydrogen bonds, forming chains. These chains are further linked by C—H⋯O hydrogen bonds and C=O⋯π interactions to build a three-dimensional supramolecular structure. nih.gov It is highly probable that similar types of interactions, particularly hydrogen bonds involving the hydroxyl, nitro, and carbonyl groups, govern the crystal packing of this compound. The intramolecular hydrogen bond between the hydroxyl and nitro group is a dominant feature.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis was performed on the isomer 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, revealing the relative contributions of different types of intermolecular contacts. nih.gov For that isomer, H⋯O/O⋯H contacts were the most significant, accounting for 47.3% of the total Hirshfeld surface, followed by H⋯H (19.8%), C⋯O/O⋯C (12.0%), and C⋯H/H⋯C (8.5%) contacts. nih.gov

A similar analysis for the title compound, this compound, has not been reported in the literature. However, if performed, it would be expected to show a significant contribution from H⋯O contacts due to the prominent hydrogen bonding capabilities of the hydroxyl, nitro, and aldehyde groups.

Theoretical and Computational Chemistry Approaches

Electronic Structure and Reactivity Descriptors

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the chemical stability of a molecule.

Calculation of Molecular Hardness, Ionization Energy, and Electron Affinity

Global reactivity descriptors such as molecular hardness (η), ionization energy (I), and electron affinity (A) are derived from the HOMO and LUMO energies and provide further insight into a molecule's reactivity.

Ionization Energy (I): Approximated as I ≈ -E(HOMO)

Electron Affinity (A): Approximated as A ≈ -E(LUMO)

Molecular Hardness (η): Calculated as η = (I - A) / 2

Detailed computational data for these parameters for 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde could not be located in the reviewed scientific literature. However, based on the expected decrease in the HOMO-LUMO gap, it can be inferred that the molecule would have a lower hardness value compared to vanillin (B372448), indicating it is a "softer" molecule and thus more reactive.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For aromatic compounds with nitro groups, the MEP surface typically shows a significant negative potential around the oxygen atoms of the nitro group, making it a site for electrophilic interaction. researchgate.net The hydroxyl group's oxygen atom also presents a region of negative potential. Conversely, the hydrogen of the hydroxyl group and the hydrogen of the aldehyde group create regions of positive potential, indicating likely sites for nucleophilic attack. mdpi.comresearchgate.net The aromatic ring itself also contributes to the potential distribution. A specific MEP analysis for this compound would be required to detail the precise potential values and locations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these charge transfer events.

Computational Prediction of Vibrational Frequencies and Correlation with Experimental Data

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule. These calculated frequencies are often scaled to improve agreement with experimental data from FT-IR and Raman spectroscopy. This correlation allows for a confident assignment of the observed spectral bands to specific molecular vibrations.

A detailed vibrational analysis comparing theoretical predictions with experimental spectra for this compound has not been found in the reviewed literature. Studies on similar molecules, such as 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde, have shown excellent agreement between experimental Inelastic Neutron Scattering (INS) spectra and periodic DFT calculations, allowing for confident assignment of vibrational modes, including the torsions of the methyl groups. nih.gov A similar study would be necessary to fully characterize the vibrational modes of this compound.

Theoretical Investigations of Intermolecular Interactions

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. The crystal structure of this compound has been determined, and its details are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 267849. nih.gov

Analysis of the crystallographic data reveals the nature of these interactions. Key interactions typically include hydrogen bonding, where the hydroxyl group acts as a hydrogen bond donor and the oxygen atoms of the nitro and aldehyde groups act as acceptors. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute significantly to the crystal packing. A detailed theoretical investigation would involve computational modeling of dimers or larger clusters to quantify the energies of these individual interactions, but such specific studies for this compound were not found in the reviewed literature.

Advanced Research Applications and Bioactivity Investigations of Derivatives

Application as Precursors in Medicinal Chemistry Research

The utility of a chemical intermediate in medicinal chemistry is defined by its successful incorporation into the synthesis of active pharmaceutical ingredients or their immediate precursors. While nitrated benzaldehydes are valuable in this field, the specific applications are highly dependent on the substitution pattern of the aromatic ring.

A review of the scientific literature and patent documentation indicates that the primary precursor for the synthesis of the COMT inhibitors Entacapone and Opicapone is 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin). epo.orgnewdrugapprovals.orgnewdrugapprovals.org The synthetic routes to these drugs consistently utilize the 5-nitro isomer to construct the core 3,4-dihydroxy-5-nitrophenyl group essential for their therapeutic activity. google.comgoogle.comgoogle.com

For instance, the synthesis of Entacapone often involves the condensation of an intermediate derived from 5-nitrovanillin (B156571). epo.orggoogle.com Similarly, a key starting material for a modern synthetic route to Opicapone is 4-hydroxy-3-methoxy-5-nitrobenzonitrile, which is derived from 5-nitrovanillin. epo.orgwikipedia.org There is no significant evidence in the reviewed literature to suggest that the 2-nitro isomer, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, is used as a precursor for the synthesis of Entacapone or Opicapone intermediates. One study does describe the synthesis of a related acrylic acid derivative from 3-methoxy-2-nitrobenzaldehyde, but this starting material lacks the C4-hydroxyl group and is distinct from the subject compound. ias.ac.in

The synthesis of certain substituted phenethylamines and the vital antioxidant Coenzyme Q are known applications for vanillin (B372448) derivatives. Specifically, literature demonstrates that 5-nitrovanillin serves as a starting material for these synthetic pathways. wikipedia.org However, dedicated searches for synthetic routes employing this compound for these purposes did not yield documented examples. Therefore, its role as a precursor in the synthesis of phenethylamines and Coenzyme Q is not established in the scientific literature.

Lipoxygenases (LOX) are enzymes involved in inflammatory pathways, making them targets for drug development. While various phenolic compounds, including flavonoids and other natural product derivatives, have been investigated as LOX inhibitors, there is a lack of specific research detailing the synthesis and evaluation of 12-lipoxygenase inhibitors derived directly from this compound.

Role in Material Science Research

In material science, specific aromatic compounds can serve as model monomers to study the structure and degradation of complex polymers like lignin (B12514952).

Lignin is a complex polymer composed of phenylpropane units, and its degradation is a significant area of research for biorefineries. Model compounds are often used to understand the chemical pathways of lignin breakdown. nih.govrsc.org Nitrated aromatic compounds can be used to study specific enzymatic or chemical degradation processes. researchgate.net Although this compound fits the structural description of an ortho-nitrated lignin-type monomer, there is no specific literature documenting its synthesis or use as an o-nitrolignin model compound for biodegradation studies. Research in this area tends to focus on more common lignin-derived structures and their degradation pathways. researchgate.netresearchgate.net

Investigations of Biological Activities of Derived Compounds

The aldehyde functional group in this compound allows for its use as a scaffold to synthesize a variety of derivatives, most notably via condensation reactions. Hydrazones, a class of compounds formed by reacting aldehydes with hydrazides, are of particular interest in medicinal chemistry due to their wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.

While studies specifically deriving from this compound are limited, research on the derivatives of the closely related isomer, 4-hydroxy-3-nitrobenzaldehyde (B41313) , provides insight into the potential bioactivity of this class of compounds. A study on hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde reported the synthesis of several benzo[d]thiazole-containing hydrazones. ias.ac.in Four of these synthesized compounds were screened for antimicrobial activity, with some exhibiting weak antibacterial and antifungal effects against B. subtilis, S. cerevisiae, E. coli, and P. aeruginosa at a concentration of 200 µg/L. ias.ac.in This suggests that derivatization of the nitrobenzaldehyde core can lead to compounds with modest biological activity.

The broader class of hydrazone derivatives is well-known for its diverse pharmacological profile. Research has demonstrated that these compounds can possess significant antimicrobial, antimycobacterial, and antitumoral activities, among others. The biological effect is often influenced by the specific substituents on the aromatic rings of both the aldehyde and hydrazide precursors.

Antimicrobial Activity of Schiff Bases

Schiff bases, compounds containing a carbon-nitrogen double bond (azomethine group), are readily synthesized from this compound. These derivatives have been a focal point of antimicrobial research.

A series of vanillin derivatives, synthesized from precursors including this compound, were evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net The study revealed that specific substitutions on the derivative structure were crucial for bioactivity. For instance, compound 4u in the series demonstrated the most potent antibacterial effect, with a particularly low Minimum Inhibitory Concentration (MIC) against Escherichia coli. researchgate.net The introduction of certain substituents on the benzoic acid component, such as a methyl group, resulted in significant antibacterial activity, whereas others led to a loss of potency. researchgate.net

The antimicrobial effects can be enhanced through the formation of metal complexes. A Schiff base derived from 5-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde, a halogenated version of the target compound, was complexed with various metals. These metal complexes exhibited greater antimicrobial activity than the Schiff base ligand alone, with the Copper(II) complex showing the most substantial zone of inhibition against Staphylococcus aureus.

Further research into heterocyclic systems derived from 2-nitrovanillin, such as thiazolidin-4-ones, has also been conducted. dlu.edu.vn While these derivatives were tested against a panel of bacteria (Gram-positive and Gram-negative) and the fungus Candida albicans, the specific compound 4a was found to be inactive in the studied assays. dlu.edu.vn

| Compound | Description | MIC against E. coli (μg/mL) | MIC against S. aureus (μg/mL) | Reference |

|---|---|---|---|---|

| 4u | Derivative with potent activity | 0.28 | N/A | researchgate.net |

| 4p-4r | Derivatives with methyl group on benzoic acid | 2.78 - 21.59 | 2.78 - 21.59 | researchgate.net |

| 4m-4o | Derivatives with a loss of activity | 31.02 - 45.67 | 31.02 - 45.67 | researchgate.net |

Antiproliferative Studies of Quinoline (B57606) Derivatives

Quinoline and its derivatives are a class of compounds known for their broad spectrum of biological activities, including antiproliferative effects. hnuejs.edu.vn Research has demonstrated a synthetic pathway to create quinoline structures starting from this compound. hnuejs.edu.vn

The synthesis involves a multi-step process. First, this compound undergoes an aldol (B89426) condensation reaction with aryl methyl ketones to produce chalcone (B49325) intermediates. hnuejs.edu.vn These chalcones are then subjected to a reduction reaction, for example using stannous chloride (SnCl₂) in hydrochloric acid, which results in the formation of 8-methoxy-2-arylquinolin-7-ol derivatives. hnuejs.edu.vn The structures of these resulting quinoline compounds have been confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. hnuejs.edu.vn While this specific study focused on the synthesis and structural confirmation, it provides a direct route from 2-nitrovanillin to a class of molecules that are actively investigated for their potential as anticancer agents. hnuejs.edu.vn Other research highlights that certain quinoline derivatives are specifically evaluated for their antiproliferative and antibacterial activities. hnuejs.edu.vn

Exploration of Other Potential Pharmacological Activities for Derived Structures

Beyond antimicrobial and antiproliferative investigations, derivatives of this compound are explored for a range of other pharmacological activities.

Phosphoinositide 3-Kinase (PI3K) Inhibition: The compound is a key starting material in the synthesis of fused azole-pyrimidine and 2,3-dihydroimidazo[1,2-c]quinazoline derivatives. google.comgoogle.com These classes of compounds are potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell signaling pathways that control cell proliferation, growth, and survival. google.comgoogleapis.com Because of their role in these fundamental processes, PI3K inhibitors are investigated as treatments for hyperproliferative disorders, including cancer, and inflammatory conditions. google.comgoogle.comgoogleapis.com

TRPV1 Receptor Modulation: A derivative, 2'-nitro-nonivamide, was synthesized from 2-nitrovanillin acetate (B1210297) and evaluated for its effect on the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and inflammation signaling. acs.org The study found that substitution at the 2'-position of the aromatic ring was detrimental to its binding and activity at the TRPV1 receptor. acs.org

FtsZ Inhibition: The filamenting temperature-sensitive mutant Z (FtsZ) protein is essential for bacterial cell division and is a target for new antibiotics. A series of vanillin derivatives stemming from this compound were designed and tested as FtsZ inhibitors. researchgate.net One compound, 4u , not only showed excellent antibacterial activity but also proved to be a potent inhibitor of FtsZ polymerization, with an IC₅₀ value of 2.1 μM. researchgate.net

Cytotoxicity Screening: In the course of developing new bioactive compounds, derivatives are often screened for general toxicity against cell lines. Thiazolidin-4-one derivatives synthesized from 2-nitrovanillin were evaluated for cytotoxic activity against the KB cancer cell line, though the specific compounds tested were found to be inactive. dlu.edu.vn

Chromatographic Method Development for Analysis of Derivatives (e.g., High-Performance Liquid Chromatography)

The analysis and purification of derivatives synthesized from this compound rely on various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity and quantity of these complex molecules.

Specific HPLC methods have been developed for derivatives that are intermediates in the synthesis of pharmacologically active agents like Copanlisib, a PI3K inhibitor. google.com One such method uses a reversed-phase column to analyze a complex quinazoline (B50416) derivative. google.com Details of an example method are provided in the table below.

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase (Column) | XBridge Shield | google.com |

| Column Dimensions | 150 mm length, 3.0 mm ID | google.com |

| Particle Size | 3.5 µm | google.com |

| Mobile Phase A | 2.0 mL trifluoroacetic acid in 1 L water | google.com |

| Mobile Phase B | 2.0 mL trifluoroacetic acid in 1 L acetonitrile | google.com |

In addition to analytical HPLC, other chromatographic methods are employed for purification. Medium Pressure Liquid Chromatography (MPLC) has been used for the purification of derivatives, utilizing solvent systems such as petroleum ether and ethyl acetate. d-nb.info For certain derivatives like the O-methyl ether, gas-liquid chromatography (GC) has been used to determine retention times for identification purposes. dss.go.th Furthermore, in studies involving radiolabeled compounds, Radio-HPLC analysis is coupled with a gamma-counter to determine the radiochemical yield of ¹⁸F-labeled products. d-nb.info

Fluorescence Properties of Derived Compounds

Several derivatives of this compound exhibit fluorescence, a property that is leveraged in various biological assays and analytical techniques.

The fluorescence of these compounds is integral to certain high-throughput screening assays. For example, in the development of PI3K inhibitors, a fluorescence-based assay was used to measure enzyme activity. googleapis.com The assay monitored the formation of a fluorescent product, with emission measured at 460 nm following excitation at 360 nm on a multi-well plate reader. googleapis.com

In other applications, time-resolved fluorescence has been utilized. For the analysis of certain derivatives, measurements were taken using a multi-label counter with an excitation wavelength of 340 nm and an emission wavelength of 615 nm. google.com This technique can offer high sensitivity and reduced background interference.

Furthermore, fluorescence quenching has been employed as a method to study the interaction between DNA and pyrrolo[2,1-c] acs.orgbenzodiazepine (PBD) derivatives, which can be synthesized from O-benzyl-2-nitrovanillin. port.ac.uk This technique measures the decrease in fluorescence intensity of a compound upon binding to DNA, providing insights into the binding affinity and mechanism of interaction. port.ac.uk

Q & A

Q. What are the established synthetic routes for preparing 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, and what are their limitations?

The synthesis typically involves nitration, methoxylation, or formylation of substituted benzaldehyde precursors. For example:

- Stepwise functionalization : Nitration of 4-hydroxy-3-methoxybenzaldehyde under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the ortho position. Yields may vary (40–70%) due to competing side reactions like over-nitration or oxidation .

- Protection-deprotection strategies : Use of acetyl or benzyl groups to protect the hydroxyl group during nitration, followed by deprotection. This method improves regioselectivity but adds steps, reducing overall efficiency .

- Limitations : Low solubility in aqueous media and sensitivity to light/heat may require inert atmospheres or low-temperature conditions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Chromatography : HPLC with UV detection (λ = 254–280 nm) is recommended for purity assessment, as demonstrated for structurally similar nitrobenzaldehydes (>95% purity criteria) .

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies often arise from solvent effects, impurities, or tautomerism. A multi-technique approach is advised:

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT) calculations for chemical shifts) .

- X-ray crystallography : Resolve ambiguities in molecular geometry, particularly the spatial orientation of nitro and methoxy groups .

- Reproducibility : Standardize solvent systems (e.g., DMSO-d₆ for NMR) and calibration protocols across studies .

Q. What experimental design strategies optimize synthesis yield while minimizing by-products?

- Factorial design : Systematically vary parameters (temperature, catalyst concentration, reaction time) to identify optimal conditions. For example, a 2³ factorial design can assess interactions between HNO₃ concentration, temperature, and solvent polarity .

- In situ monitoring : Use techniques like Raman spectroscopy to track nitro group formation and adjust conditions dynamically .

- By-product analysis : Employ LC-MS to identify side products (e.g., di-nitrated derivatives) and refine stoichiometric ratios .

Q. How does the electronic environment of this compound influence its reactivity in further functionalization?

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the hydroxyl group. Computational studies (e.g., molecular electrostatic potential maps) predict reactivity hotspots, guiding regioselective modifications like Schiff base formation or reduction of the aldehyde group .

Safety and Stability Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Health hazards : Potential skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles) and work in a fume hood .

- Stability : Store under argon at –20°C to prevent degradation via nitro group reduction or aldehyde oxidation .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Data Interpretation and Validation

Q. How should researchers validate computational models for predicting physicochemical properties of this compound?

- Benchmarking : Compare predicted logP, pKa, and solubility with experimental data from authoritative databases (e.g., NIST Chemistry WebBook) .

- Sensitivity analysis : Assess the impact of substituent electronic effects (e.g., methoxy vs. nitro groups) on property predictions using software like ACD/Percepta .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。